molecular formula C16H15F2N5O2 B5817585 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5817585
M. Wt: 347.32 g/mol
InChI Key: QQOKQYANHWSTLV-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a difluoromethyl group, a methoxy group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting appropriate hydrazine derivatives with 2-chloro-3-formylquinoline under reflux conditions.

    Introduction of the Difluoromethyl Group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base like potassium carbonate.

    Coupling with 4-Methoxy-2-Methylphenylamine: The final step involves coupling the intermediate with 4-methoxy-2-methylphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the difluoromethyl group, converting it to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
  • 6-(2,4-Dichlorophenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness: The presence of the difluoromethyl group and the specific substitution pattern on the aromatic ring make 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-8-6-10(25-3)4-5-11(8)20-15(24)14-21-16-19-9(2)7-12(13(17)18)23(16)22-14/h4-7,13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOKQYANHWSTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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